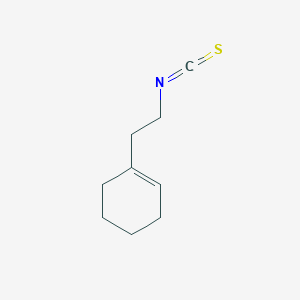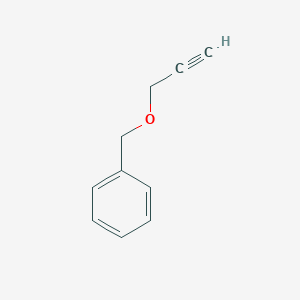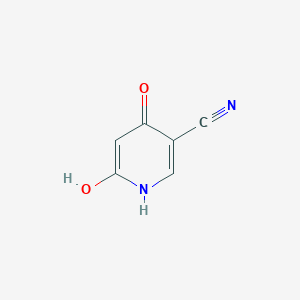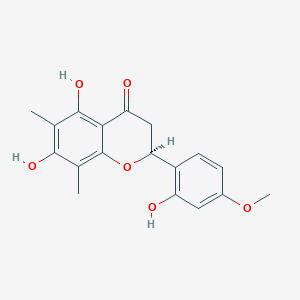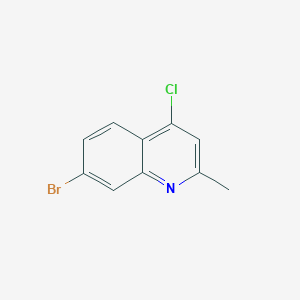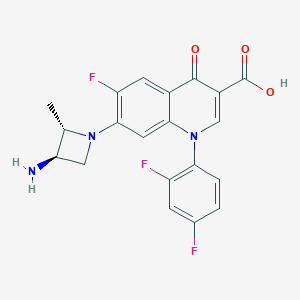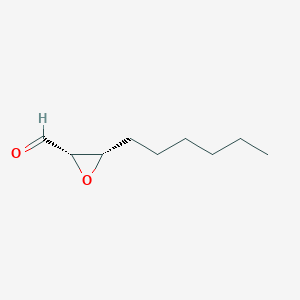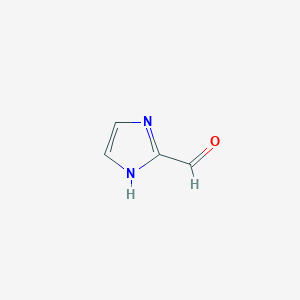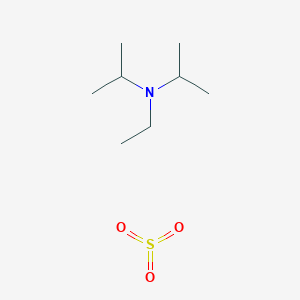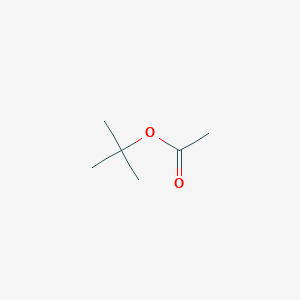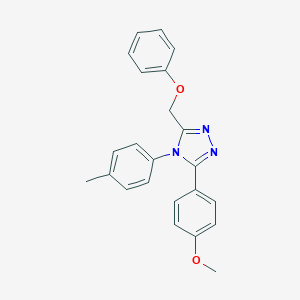
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a triazole compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Aplicaciones Científicas De Investigación
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- has been widely studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and fungal infections. It has also been investigated for its potential use in material science, such as in the synthesis of metal-organic frameworks and polymers. Additionally, it has been studied for its potential use in agriculture as a fungicide and herbicide.
Mecanismo De Acción
The mechanism of action of 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of specific enzymes and receptors, including cytochrome P450 enzymes, monoamine oxidase, and adenosine receptors.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-fungal activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- in lab experiments is its broad range of pharmacological activities, which makes it a versatile compound for various research applications. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-. One direction is the development of new drugs based on its pharmacological activities, particularly for the treatment of cancer, Alzheimer's disease, and fungal infections. Another direction is the investigation of its potential use in material science, such as in the synthesis of new polymers and metal-organic frameworks. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- involves a multi-step process that includes the reaction of 4-methoxybenzyl chloride with 4-methylbenzylamine, followed by the reaction of the resulting product with potassium carbonate and 1,2,4-triazole-3-thiol. The final product is obtained by treating the intermediate with phenyl chloroformate and phenol.
Propiedades
Número CAS |
141078-92-4 |
|---|---|
Nombre del producto |
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- |
Fórmula molecular |
C23H21N3O2 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H21N3O2/c1-17-8-12-19(13-9-17)26-22(16-28-21-6-4-3-5-7-21)24-25-23(26)18-10-14-20(27-2)15-11-18/h3-15H,16H2,1-2H3 |
Clave InChI |
JCVSVGTUUAEUQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)OC)COC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)OC)COC4=CC=CC=C4 |
Otros números CAS |
141078-92-4 |
Sinónimos |
3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazol e |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



